molecular formula C12H20N2O5 B13871118 Tert-butyl 4-(2-nitroacetyl)piperidine-1-carboxylate

Tert-butyl 4-(2-nitroacetyl)piperidine-1-carboxylate

Cat. No.: B13871118
M. Wt: 272.30 g/mol
InChI Key: SBQIKLOVTDMPAJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-nitroacetyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H20N2O5 and a molecular weight of 272.3 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-nitroacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and nitroacetyl compounds. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-nitroacetyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

Tert-butyl 4-(2-nitroacetyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-nitroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors or enzymes. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-nitroacetyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry that require these unique characteristics .

Properties

IUPAC Name

tert-butyl 4-(2-nitroacetyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(16)13-6-4-9(5-7-13)10(15)8-14(17)18/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQIKLOVTDMPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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